



Application Note: Synthesis and Characterization of Acetylsalicylic Acid (Aspirin)

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Audience: Researchers, scientists, and drug development professionals.

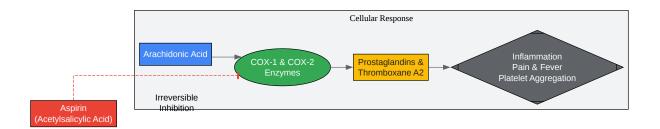
Introduction

Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of modern pharmacology, widely recognized for its analgesic, antipyretic, anti-inflammatory, and antiplatelet properties.[1] [2] Its synthesis is a classic example of esterification, providing a fundamental procedure in organic chemistry.[3] This application note provides a detailed protocol for the synthesis of aspirin from salicylic acid and acetic anhydride, its subsequent purification via recrystallization, and methods for its characterization.[4] The primary reaction involves the acetylation of the phenolic hydroxyl group of salicylic acid.[5]

Mechanism of Action: COX Pathway Inhibition

Aspirin's therapeutic effects are primarily due to its ability to irreversibly inhibit cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][6] These enzymes are responsible for converting arachidonic acid into prostaglandins and thromboxanes.[7] Prostaglandins are mediators of inflammation, pain, and fever, while thromboxane A2 is a potent promoter of platelet aggregation.[6][8] By acetylating a serine residue in the active site of COX enzymes, aspirin blocks this conversion, thereby reducing inflammation and preventing blood clot formation.[1][9] This irreversible inhibition is a key differentiator from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[1]





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Figure 1. Aspirin's irreversible inhibition of COX enzymes.

Experimental Protocols

3.1. Synthesis of Acetylsalicylic Acid

This protocol details the esterification of salicylic acid with acetic anhydride using an acid catalyst.[10]

Materials and Reagents:

- Salicylic Acid (C₇H₆O₃)
- Acetic Anhydride ((CH₃CO)₂O)
- Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)[4][11]
- Deionized Water
- Ethanol (for recrystallization)
- 125 mL Erlenmeyer flask
- Hot water bath



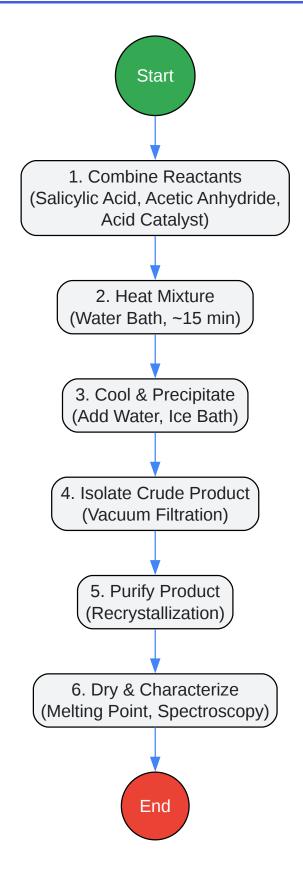




- · Ice bath
- Büchner funnel and filter flask for vacuum filtration[12]
- · Glass stirring rod

Workflow Diagram:





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Figure 2. Experimental workflow for aspirin synthesis.



Step-by-Step Procedure:

- Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[12]
- In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid or phosphoric acid, which acts as a catalyst.[4][12]
- Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (70-80°C) for 10-15 minutes to complete the reaction.[4][13]
- Remove the flask from the water bath and allow it to cool for a few minutes. Cautiously add 1
 mL of deionized water to the mixture to decompose any excess acetic anhydride.[14]
- Add 20 mL of cold deionized water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.[11] If crystals are slow to form, gently scratching the inside of the flask with a glass rod can induce precipitation.[12]
- Collect the solid aspirin crystals using a Büchner funnel and vacuum filtration.[12] Wash the
 crystals with a small amount of ice-cold water to remove soluble impurities.[12]
- Allow the crude product to air dry on the filter paper.

3.2. Purification by Recrystallization

Recrystallization is used to purify the crude aspirin by separating it from unreacted salicylic acid and other impurities.[14]

- Transfer the crude aspirin to a beaker and add a minimum amount of warm ethanol (e.g., 4 mL) to dissolve the crystals.[14][15]
- Slowly add warm water (e.g., 13 mL) to the solution until it becomes slightly cloudy.[14] If a solid separates, gently warm the solution until it is clear again.[15]
- Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[16]
- Collect the purified aspirin crystals by vacuum filtration, wash with a small amount of cold water, and leave them to dry completely.[14]



3.3. Purity Analysis

The purity of the synthesized aspirin can be assessed qualitatively and quantitatively.

- Ferric Chloride Test: This test detects the presence of unreacted salicylic acid. Salicylic acid has a phenolic hydroxyl group that gives a distinct purple color with ferric chloride (FeCl₃) solution.[4] Pure aspirin, lacking this free phenolic group, should not produce this color change.[4][15]
- Melting Point Determination: The melting point of pure acetylsalicylic acid is approximately 136°C.[3][17] A broad or depressed melting point range indicates the presence of impurities.
 [4]

Data Presentation

The results of the synthesis and characterization should be recorded systematically. The following tables provide a template for data presentation.

Table 1: Synthesis and Yield Data

| Parameter | Value |
|--|------------|
| Mass of Salicylic Acid (g) | e.g., 2.00 |
| Molar Mass of Salicylic Acid (g/mol) | 138.12 |
| Moles of Salicylic Acid (mol) | Calculated |
| Theoretical Yield of Aspirin (g) | Calculated |
| Mass of Purified Aspirin (g) | Measured |
| Percent Yield (%) | Calculated |

Note: The reaction stoichiometry between salicylic acid and aspirin is 1:1.[18]

Table 2: Characterization Data



| Analysis | Expected Result | Observed Result |
|-------------------------------------|---|--------------------------|
| Melting Point | 134-136°C[17] | Measured Range |
| FeCl₃ Test (Crude) | Potential faint purple color | Observation |
| FeCl₃ Test (Purified) | No color change (remains yellow)[13] | Observation |
| FT-IR (KBr disc, cm ⁻¹) | ~3000-2500 (O-H, acid), ~1750 (C=O, ester), ~1690 (C=O, acid)[19] | Key Peaks |
| ¹H NMR (CDCl₃, ppm) | ~11-13 (s, 1H, COOH), ~8.1 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.3 (s, 3H, CH ₃) [20][21] | Key Peaks & Multiplicity |

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